Dihydrofuran-2,3-dione 3-((4-hydroxyphenyl)hydrazone)
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Overview
Description
Dihydrofuran-2,3-dione 3-((4-hydroxyphenyl)hydrazone) is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.198 g/mol It is known for its unique structure, which includes a dihydrofuran ring and a hydrazone linkage to a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydrofuran-2,3-dione 3-((4-hydroxyphenyl)hydrazone) typically involves the reaction of dihydrofuran-2,3-dione with 4-hydroxyphenylhydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the hydrazone linkage. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for dihydrofuran-2,3-dione 3-((4-hydroxyphenyl)hydrazone) are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Industrial-scale purification techniques, such as distillation and large-scale chromatography, are employed to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
Dihydrofuran-2,3-dione 3-((4-hydroxyphenyl)hydrazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Dihydrofuran-2,3-dione 3-((4-hydroxyphenyl)hydrazone) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dihydrofuran-2,3-dione 3-((4-hydroxyphenyl)hydrazone) involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Dihydrofuran-2,3-dione: A precursor in the synthesis of dihydrofuran-2,3-dione 3-((4-hydroxyphenyl)hydrazone).
4-Hydroxyphenylhydrazine: Another precursor used in the synthesis.
Furan-2,3-dione: A structurally related compound with similar reactivity.
Uniqueness
Dihydrofuran-2,3-dione 3-((4-hydroxyphenyl)hydrazone) is unique due to its combined structural features of a dihydrofuran ring and a hydrazone linkage to a hydroxyphenyl group. This unique structure imparts specific reactivity and potential biological activities that distinguish it from other similar compounds.
Properties
CAS No. |
93803-49-7 |
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Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
(3E)-3-[(4-hydroxyphenyl)hydrazinylidene]oxolan-2-one |
InChI |
InChI=1S/C10H10N2O3/c13-8-3-1-7(2-4-8)11-12-9-5-6-15-10(9)14/h1-4,11,13H,5-6H2/b12-9+ |
InChI Key |
JJBRPKOCBITOQD-FMIVXFBMSA-N |
Isomeric SMILES |
C\1COC(=O)/C1=N/NC2=CC=C(C=C2)O |
Canonical SMILES |
C1COC(=O)C1=NNC2=CC=C(C=C2)O |
Origin of Product |
United States |
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